1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride
Overview
Description
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H5Cl2NO2S . It is a solid substance and is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-Chloroisoquinoline-5-sulfonyl chloride is 1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8 (15 (11,13)14)6 (7)4-5-12-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride are not available, isoquinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo cross-coupling reactions with aryl- and alkylmagnesium halides . They can also participate in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride has a molecular weight of 262.12 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . It is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .
properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOGYMPINXURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621098 | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride | |
CAS RN |
105627-81-4 | |
Record name | 5-Isoquinolinesulfonyl chloride, 1-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105627-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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